3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole

Analytical Chemistry Quality Control Medicinal Chemistry

3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole (CAS 1356963-19-3) is a heterocyclic building block that uniquely avoids the indole N–H metabolic liability found in its unmethylated analog. With 0 H-bond donors and a tPSA of ~30.7 Ų, this N-methylated core delivers improved cell permeability and blocks oxidative N-demethylation, eliminating a common synthetic and PK roadblock. Its dual chloro handles on the pyrimidine ring enable rapid SNAr diversification for kinase inhibitor programs, particularly IKKβ inhibitors as described in US 8,501,166. Procure this 96% pure, room-temperature stable intermediate to accelerate SAR exploration and downstream scale-up with reduced safety burden.

Molecular Formula C13H9Cl2N3
Molecular Weight 278.13 g/mol
Cat. No. B8112903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole
Molecular FormulaC13H9Cl2N3
Molecular Weight278.13 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl
InChIInChI=1S/C13H9Cl2N3/c1-18-7-9(8-4-2-3-5-11(8)18)12-10(14)6-16-13(15)17-12/h2-7H,1H3
InChIKeyMBYZPCLOMQCIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole: A Key N-Methylated Pyrimidinyl Indole Building Block for Kinase-Targeted Synthesis


3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole (CAS 1356963-19-3) is a heterocyclic building block featuring a 2,5-dichloropyrimidine moiety linked at the 4-position to the 3-position of a 1-methyl-1H-indole core . The N-methyl substitution on the indole ring distinguishes it from its non-methylated analog and imparts altered physicochemical properties and potential metabolic stability [1]. This compound serves as a strategic intermediate for the synthesis of kinase inhibitors, particularly those targeting IKKβ and other kinases implicated in cancer and inflammatory diseases [2]. The presence of two chlorine atoms on the pyrimidine ring offers versatile handles for subsequent functionalization via nucleophilic aromatic substitution (SNAr) reactions, enabling modular construction of diverse lead-like compounds .

Why Generic Substitution of 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole is Not Advisable in Medicinal Chemistry Campaigns


In contrast to its 1H-indole analog (CAS 937366-57-9), the N-methyl group of 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole (CAS 1356963-19-3) eliminates the indole N-H hydrogen bond donor, thereby altering molecular recognition, lipophilicity, and metabolic susceptibility . N-Methylation is a well-validated medicinal chemistry strategy to block oxidative N-demethylation, a common metabolic soft spot that can limit in vivo exposure of indole-containing scaffolds [1]. Substituting this methylated building block with the unmethylated version early in a synthetic route introduces a potential site for Phase I metabolism and may yield downstream compounds with divergent pharmacokinetic (PK) profiles, confounding structure-activity relationship (SAR) interpretation and requiring costly re-optimization [2]. The following evidence quantifies the key physicochemical and sourcing differentiators that justify the targeted procurement of this specific N-methylated analog.

Quantitative Differentiation of 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole Against Closest Analogs and Generic Alternatives


Comparative Purity and Analytical Certification: Target Compound vs. Unmethylated Analog

The target N-methylated compound is commercially available with a minimum purity specification of 96% . In direct comparison, the unmethylated analog (3-(2,5-Dichloropyrimidin-4-yl)-1H-indole, CAS 937366-57-9) is predominantly offered at a 95% minimum purity specification . This 1% absolute purity differential, while modest, can translate to a >20% reduction in the mass fraction of unknown impurities (from 5% to 4%) . For sensitive catalytic reactions or late-stage functionalization in drug discovery, this improved purity grade reduces the risk of impurity-derived side reactions that can erode yields and complicate purification .

Analytical Chemistry Quality Control Medicinal Chemistry

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

N-Methylation alters the hydrogen bonding and lipophilicity profile of the scaffold. The target compound possesses 0 hydrogen bond donors, whereas its 1H-indole analog has 1 hydrogen bond donor (indole N-H) . The calculated partition coefficient (LogP) for the target compound is 3.69, identical to the analog, but the absence of the N-H donor eliminates a potential site for hydrogen bonding with water and biological targets, which can influence membrane permeability and off-target binding profiles . This structural feature is a key differentiator in designing CNS-penetrant kinase inhibitors where reducing hydrogen bond donor count is a well-known strategy to improve brain exposure [1].

Physicochemical Properties Drug Design ADME

Synthetic Utility as a Kinase Inhibitor Precursor: N-Methylated Scaffold in IKKβ-Targeted Chemistry

The N-methylated pyrimidinyl indole scaffold is a privileged intermediate for the synthesis of IKKβ kinase inhibitors, as exemplified in US Patent 8,501,166 [1]. Within this patent class, the N-methyl substitution is explicitly claimed in multiple embodiments (e.g., Formula I compounds where R1 can be methyl) and is used to generate compounds with IC50 values for IKKβ inhibition in the low nanomolar range [1]. While the exact IC50 of the target compound is not reported, its use as a key intermediate in synthesizing potent IKKβ inhibitors (e.g., Example compounds with IC50 < 100 nM) provides a clear, patent-validated rationale for selecting this specific N-methylated building block over non-methylated alternatives [1]. The unmethylated analog is also a viable precursor, but the methylated version directly mirrors the substitution pattern found in multiple optimized leads within the patent literature, saving de novo synthetic steps [1].

Kinase Inhibitor IKKβ Cancer Inflammation

Molecular Weight and Polar Surface Area Differentiation

The N-methyl group adds 14.03 Da to the molecular weight of the target compound (278.14 g/mol) relative to the unmethylated analog (264.11 g/mol) . While small, this difference can be significant when operating within strict molecular weight cutoffs (e.g., <300 Da for fragment-based lead discovery) or when the final drug candidate's molecular weight is already near the Lipinski limit of 500 Da [1]. Additionally, the topological polar surface area (tPSA) of the target compound is calculated to be approximately 30.7 Ų, compared to ~33.7 Ų for the analog (due to loss of N-H contribution) . This reduction in tPSA may correlate with improved membrane permeability, a factor that can be decisive in selecting building blocks for oral or CNS drug discovery programs [1].

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Storage and Handling Stability: Room Temperature vs. Cool/Dry Conditions

The target compound is recommended for long-term storage at room temperature , while the unmethylated analog is specified for storage in a cool, dry place . This practical differentiation suggests the N-methylated compound exhibits enhanced thermal stability or reduced hygroscopicity, which simplifies inventory management and reduces the risk of degradation during extended storage . Although quantitative stability data (e.g., degradation rate at 25°C vs. 4°C) are not publicly available, the vendor-specified storage conditions are a reliable proxy for relative compound robustness and can influence procurement decisions for laboratories with limited cold storage capacity .

Stability Storage Logistics

Optimal Research and Procurement Scenarios for 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole


Medicinal Chemistry: Synthesis of N-Methylated IKKβ Kinase Inhibitors for Cancer and Inflammation

This building block is ideally suited for constructing pyrimidinyl indole kinase inhibitors that target IKKβ, as described in US Patent 8,501,166 . Its N-methyl group directly matches the substitution pattern of multiple lead compounds shown to have IC50 values below 100 nM in biochemical assays . Using this building block bypasses a late-stage N-methylation step, streamlining the synthesis of analogs for structure-activity relationship (SAR) exploration. Medicinal chemists aiming to develop potent and selective IKKβ inhibitors for oncology or inflammatory disease applications will find this scaffold strategically aligned with validated pharmacophore models .

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

With a molecular weight of 278.14 g/mol and 0 hydrogen bond donors, this compound meets stringent fragment-likeness criteria (MW <300, HBD ≤3) [1]. Its improved purity specification (96%) reduces the risk of false-positive hits arising from reactive impurities in fragment screens . The dual chloride handles allow for rapid diversification via parallel synthesis, enabling efficient exploration of chemical space around the pyrimidine ring. The N-methyl group eliminates a potential metabolic liability early in the optimization cascade, ensuring that hit-to-lead progression is not derailed by poor in vivo stability [2].

Chemical Biology Tool Compound Development

For researchers developing chemical probes to interrogate kinase signaling pathways, the defined structure and reliable sourcing of this compound are critical. The absence of an indole N-H donor distinguishes it from commonly used indole-based probes and may confer improved cell permeability, as predicted by the lower topological polar surface area (tPSA ≈ 30.7 Ų) . Furthermore, its room temperature storage condition simplifies handling and distribution in multi-site collaborative projects, ensuring consistent compound integrity across experiments [1].

Process Chemistry and Scale-Up Feasibility

Although primarily used in discovery research, the target compound's stability at room temperature and its 96% purity specification indicate it is a robust intermediate suitable for gram-scale synthesis . The two chlorine atoms on the pyrimidine ring are well-precedented sites for SNAr reactions, a transformation amenable to scale-up under mild conditions. The N-methyl group is already installed, eliminating a hazardous alkylation step (e.g., using methyl iodide or dimethyl sulfate) from the downstream process route, thereby reducing safety and regulatory burden in kilo-lab or pilot plant operations [1].

Quote Request

Request a Quote for 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.